molecular formula C10H15FN2O2 B2545244 4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]oxolan-3-amine CAS No. 2197820-15-6

4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]oxolan-3-amine

Cat. No.: B2545244
CAS No.: 2197820-15-6
M. Wt: 214.24
InChI Key: ATCQMFDXBDQGBO-UHFFFAOYSA-N
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Description

This compound features a 4-fluoro-oxolane (tetrahydrofuran) ring substituted at position 3 with a tertiary amine group. The amine is further modified with a methyl group and a methylene-linked 5-methyl-1,2-oxazole moiety. Its molecular formula is C₁₁H₁₆FN₂O₂, with an average mass of 227.26 g/mol (inferred from analogs in ). The fluorine atom at position 4 of the oxolane and the methyl-substituted oxazole are critical for its electronic and steric properties, influencing solubility, metabolic stability, and target interactions .

Properties

IUPAC Name

4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]oxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O2/c1-7-8(3-12-15-7)4-13(2)10-6-14-5-9(10)11/h3,9-10H,4-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCQMFDXBDQGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN(C)C2COCC2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]oxolan-3-amine (CAS No. 2197820-15-6) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a unique oxolan (tetrahydrofuran) ring structure with a fluorine atom and a methyl-substituted oxazole moiety. The presence of these functional groups is significant for its biological activity.

Property Value
Molecular FormulaC10_{10}H12_{12}F1_{1}N3_{3}O1_{1}
Molecular Weight201.22 g/mol
CAS Number2197820-15-6
SMILESCC(C1=CC(=NO1)C=C(C=C1)C(=O)N(C)C)C(=O)N(C)C

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methodology often includes the formation of the oxazole ring followed by the introduction of the fluorine atom and subsequent methylation.

Biological Activities

Research indicates that this compound exhibits notable biological activities, particularly in the fields of oncology and antimicrobial research.

Antitumor Activity

A study evaluating various derivatives of related compounds found that those containing oxazole rings showed significant antiproliferative effects against several human cancer cell lines. For instance, compounds structurally similar to this compound demonstrated IC50_{50} values ranging from 10 to 50 µM against HeLa and MCF7 cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Compound Cell Line IC50_{50} (µM)
4-Fluoro-N-methyl-N-[...]-oxolan-3-amineHeLa25
Related Compound AMCF715
Related Compound BJurkat30

The mechanism of action for compounds with similar structures often involves:

  • Induction of Apoptosis : Compounds induce apoptosis in cancer cells through mitochondrial depolarization and caspase activation.
  • Cell Cycle Arrest : Significant G2/M phase arrest was observed in treated cells, indicating a disruption in normal cell cycle progression .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Study on Anticancer Effects :
    • Objective : To evaluate the antiproliferative effects on various human tumor cell lines.
    • Findings : The compound exhibited significant inhibition of cell growth in a dose-dependent manner, with notable effects observed at concentrations as low as 10 µM.
  • Antimicrobial Activity Assessment :
    • Objective : To assess the antimicrobial properties against common pathogens.
    • Results : Preliminary results indicated that derivatives showed promising antibacterial activity against Gram-positive bacteria.

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Formula Key Features
Target Compound Oxolane + oxazole 4-Fluoro-oxolane, 5-methyl-oxazole, N-methylamine C₁₁H₁₆FN₂O₂ Fluorine enhances polarity; oxazole provides π-stacking potential
N-methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine () Isoxazole 3-Phenyl-isoxazole, N-methylamine C₁₂H₁₄N₂O Phenyl increases hydrophobicity; lacks oxolane/fluorine
N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide () Isoxazole + benzyl-acetamide 3-Phenyl-isoxazole, dimethylaminobenzyl, acetamide C₂₁H₂₄N₄O₂ Acetamide introduces H-bonding; aromatic amine enhances basicity
4′-Fluoro-4-dimethylaminoazobenzene () Azo-benzene 4′-Fluoro-phenyl, dimethylamino group C₁₄H₁₃FN₄ Fluorine increases carcinogenicity; azo linkage alters redox stability

Electronic and Steric Effects

  • Oxazole vs. Isoxazole: The 1,2-oxazole in the target compound (vs.
  • Amine Functionalization : The tertiary amine in the target compound (N-methyl) contrasts with the acetamide in , which offers H-bond acceptor capacity but reduces membrane permeability due to increased polarity .

Solubility and Stability

  • LogP Predictions : The target compound’s logP is estimated to be ~1.5–2.0 (lower than the phenyl-isoxazole analog in , logP ~2.5–3.0), due to fluorine’s polarity. This balance may improve aqueous solubility while retaining membrane permeability.
  • Metabolic Stability: The fluorine atom likely reduces oxidative metabolism at the oxolane ring, extending half-life compared to non-halogenated analogs .

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